molecular formula C18H15NO4 B14181842 6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- CAS No. 878006-28-1

6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-

Cat. No.: B14181842
CAS No.: 878006-28-1
M. Wt: 309.3 g/mol
InChI Key: DDZDVMGJAZGNDE-UHFFFAOYSA-N
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Description

6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the fusion of benzopyran and quinoline moieties, which are known for their significant pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction is often facilitated by the use of ultrasound, which promotes the formation of the desired product without the need for a catalyst . The reaction conditions generally include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions include various quinoline and benzopyran derivatives, which can have enhanced pharmacological properties.

Scientific Research Applications

6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . By inhibiting these proteins, the compound can induce apoptosis in cancer cells, leading to their death. The molecular targets include various enzymes and receptors that are critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6H-1-benzopyrano[4,3-b]quinolin-6-one
  • 6H-chromeno[4,3-b]quinoline
  • 1-benzopyrano[3,4-f]quinoline

Uniqueness

6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is unique due to the presence of methoxy groups at positions 3 and 9, which enhance its chemical stability and biological activity. Compared to similar compounds, it has shown greater selectivity and potency in inhibiting cancer cell growth .

Properties

CAS No.

878006-28-1

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

3,9-dimethoxy-6,12-dihydrochromeno[4,3-b]quinolin-7-one

InChI

InChI=1S/C18H15NO4/c1-21-10-4-6-15-13(7-10)18(20)14-9-23-16-8-11(22-2)3-5-12(16)17(14)19-15/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

DDZDVMGJAZGNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)COC4=C3C=CC(=C4)OC

Origin of Product

United States

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